![molecular formula C18H11ClF3N5OS B2471033 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 1357831-87-8](/img/structure/B2471033.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The [1,2,4]Triazolo[4,3-a]quinoxaline derivatives are known for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .
Synthesis Analysis
The synthesis of these compounds involves the design of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The exact synthesis process for the specific compound you mentioned is not available in the sources I found.Molecular Structure Analysis
Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Scientific Research Applications
Synthesis and Chemical Characterization
- Chemical Synthesis : The compound and its derivatives have been synthesized through various chemical reactions, including the coupling of amino acid esters with triazoloquinoxaline moieties and azide coupling methods. These synthesis methods have yielded a range of derivatives with varying yields and properties, highlighting the versatility of the compound's chemical structure for modifications and optimizations (Walid Fathalla, 2015).
Medicinal Chemistry Applications
Anticonvulsant Properties : Some derivatives of the compound have shown potential anticonvulsant properties, indicating their possible use in the treatment or management of seizure disorders. The evaluation of these compounds in animal models has identified specific derivatives with promising anticonvulsant activities, suggesting a potential pathway for the development of new therapeutic agents in this area (Mohamed Alswah et al., 2013).
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of certain derivatives have been investigated, with some compounds displaying potent antibacterial activity against a range of bacterial strains. This research indicates the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial infections (M. Badran et al., 2003).
Anticancer Activity : A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives has been designed and synthesized, meeting structural requirements essential for anticancer activity. Evaluation against human neuroblastoma and colon carcinoma cell lines revealed significant cytotoxicity for some derivatives, highlighting the potential of these compounds in anticancer drug development (B. N. Reddy et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5OS/c19-11-6-5-10(18(20,21)22)7-13(11)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-12(14)25-17/h1-7,9H,8H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAAUNPHAISQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.